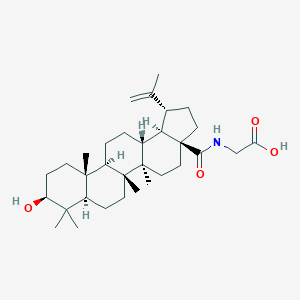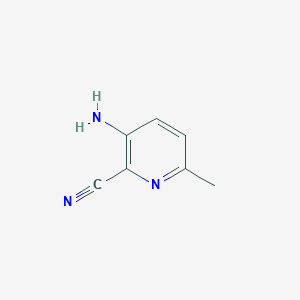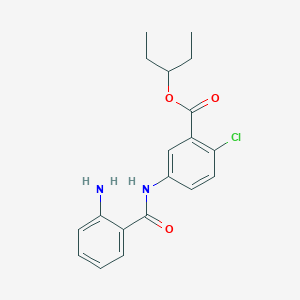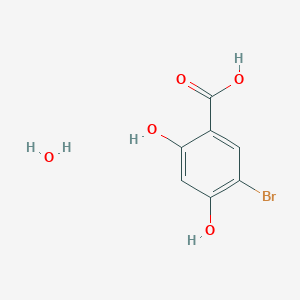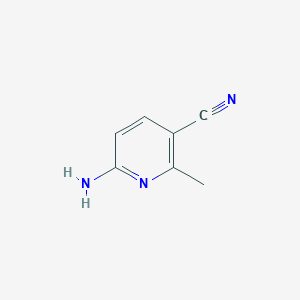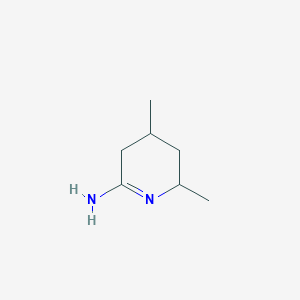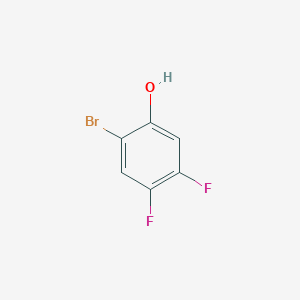
2-Bromo-4,5-difluorofenol
Descripción general
Descripción
2-Bromo-4,5-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O . It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2-Bromo-4,5-difluorophenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and materials.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research involves its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-4,5-difluorophenol is the respiratory system . The compound interacts with this system, potentially causing changes in its function.
Mode of Action
It is reported to undergopalladium-catalyzed cyclotrimerization . This process involves the interaction of the compound with its targets, leading to changes in their structure and function.
Biochemical Pathways
Given its reported cyclotrimerization, it may influence pathways involvingpalladium-catalyzed reactions . The downstream effects of these changes could include the formation of new compounds such as hexafluoro- and trimethoxytriphenylene derivatives .
Pharmacokinetics
Itsphysical properties , such as its liquid form and density (1.829 g/mL at 25 °C) suggest that it may be absorbed and distributed in the body in a manner similar to other liquid compounds .
Result of Action
Its interaction with the respiratory system suggests it may have an impact onrespiratory function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,5-difluorophenol. For instance, its liquid form and density suggest that it may be more stable and effective in certain environments . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-4,5-difluorophenol can be synthesized through several methods. One common approach involves the bromination of 4,5-difluorophenol using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-4,5-difluorophenol often involves large-scale bromination reactions. The process may include the use of solvents like acetone and catalysts such as potassium carbonate and potassium iodide. The reaction mixture is stirred at room temperature for several hours, followed by filtration and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4,5-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclotrimerization: This compound can undergo palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Cyclotrimerization: Palladium catalysts and specific ligands are employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Cyclotrimerization Products: Hexafluoro- and trimethoxytriphenylene derivatives are major products.
Comparación Con Compuestos Similares
- 2-Bromo-5-fluorophenol
- 3,4-Difluorophenol
- 4-Bromo-2,5-difluorophenol
Comparison: 2-Bromo-4,5-difluorophenol is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .
Propiedades
IUPAC Name |
2-bromo-4,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYZOOHWUOEAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371250 | |
| Record name | 2-Bromo-4,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166281-37-4 | |
| Record name | 2-Bromo-4,5-difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166281-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



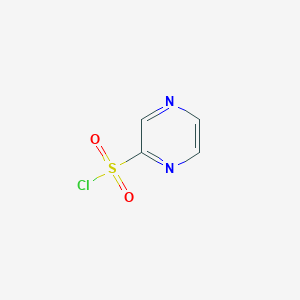
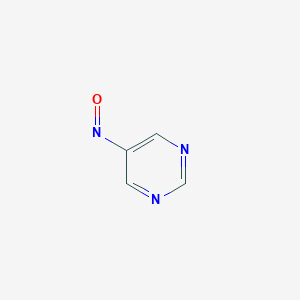
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
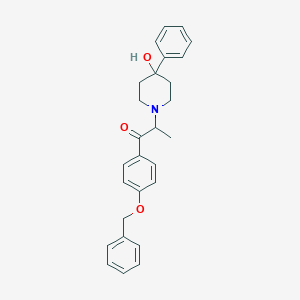

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
